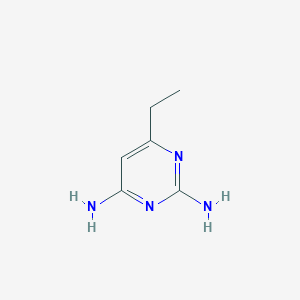

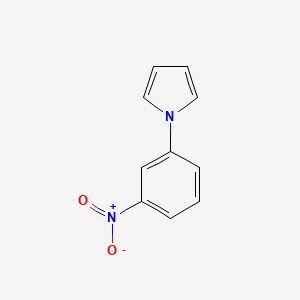

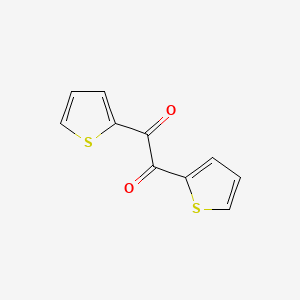

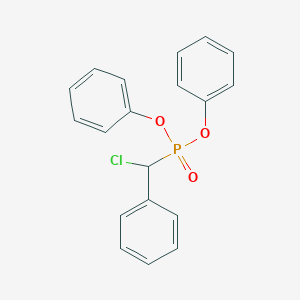

![molecular formula C7H6N2S B1331513 Thieno[2,3-b]pyridin-3-amin CAS No. 26579-54-4](/img/structure/B1331513.png)

Thieno[2,3-b]pyridin-3-amin

Übersicht

Beschreibung

Thieno[2,3-b]pyridin-3-amine, also known as TP3A, is a heterocyclic compound with a nitrogen atom in the thiophene ring. It is a five-membered ring with two nitrogen atoms and three carbon atoms. TP3A is a versatile compound that has been used in various scientific research applications, such as organic synthesis, drug development, and catalysis. It has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Thieno[2,3-b]pyridin-3-amin-Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Ihre Fähigkeit, die Zellproliferation zu hemmen und die Apoptose in verschiedenen Krebszelllinien zu induzieren, macht sie zu vielversprechenden Kandidaten für die Krebstherapie .

Antidermatophytische Anwendung

Diese Verbindungen haben auch Wirksamkeit gegen dermatophytische Infektionen gezeigt, bei denen es sich um Pilzinfektionen der Haut handelt. Forschungen zeigen, dass this compound-Derivate als potente Antimykotika dienen können und eine Alternative zu aktuellen Antidermatophytika bieten .

Antimalaria-Eigenschaften

Der Kampf gegen Malaria wurde durch die Entdeckung von this compound-Derivaten als potente Antimalaria-Mittel verstärkt. Ihr Mechanismus beinhaltet die Interferenz mit dem Lebenszyklus des Malariaparasiten und bietet einen möglichen Weg für neue therapeutische Ansätze .

Anti-Alzheimer-Mittel

Im Bereich der neurodegenerativen Erkrankungen wurden diese Verbindungen als potenzielle Inhibitoren von Enzymen identifiziert, die mit der Alzheimer-Krankheit in Verbindung stehen. Diese Anwendung könnte zur Entwicklung neuer Behandlungen führen, um Symptome zu kontrollieren oder das Fortschreiten der Alzheimer-Krankheit zu verlangsamen .

Entzündungshemmende und analgetische Wirkungen

This compound-Derivate zeigen entzündungshemmende Eigenschaften, was sie zu Kandidaten für die Behandlung chronisch-entzündlicher Erkrankungen macht. Darüber hinaus wurden sie auf ihre analgetischen Wirkungen untersucht, die bei der Schmerzbehandlung von Vorteil sein könnten .

Insektizide und antivirale Aktivitäten

Diese Derivate wurden auf ihren Einsatz als Insektizide untersucht, was möglicherweise zu Schädlingsbekämpfungsstrategien beitragen könnte. Darüber hinaus wurden ihre antiviralen Aktivitäten erkannt, was auf eine Rolle bei der Entwicklung neuer antiviraler Medikamente hindeutet .

Wirkmechanismus

Target of Action

Thieno[2,3-b]pyridin-3-amine is a chemical compound that has been reported to have diverse biological activities

Mode of Action

It is known that the compound interacts with its targets, leading to changes that result in its biological activity . The specific nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its reported biological activities, it can be inferred that thieno[2,3-b]pyridin-3-amine likely affects pathways related to these activities

Result of Action

Given its reported biological activities, it can be inferred that thieno[2,3-b]pyridin-3-amine has significant effects at the molecular and cellular levels

Action Environment

Like all chemical compounds, the action, efficacy, and stability of thieno[2,3-b]pyridin-3-amine are likely to be influenced by environmental factors such as temperature, ph, and the presence of other chemical compounds

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Thieno[2,3-b]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with kinases, where thieno[2,3-b]pyridin-3-amine acts as an inhibitor, thereby modulating signaling pathways involved in cell growth and proliferation . Additionally, this compound has been shown to bind to DNA and RNA, influencing gene expression and protein synthesis. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of thieno[2,3-b]pyridin-3-amine to its target molecules.

Cellular Effects

Thieno[2,3-b]pyridin-3-amine exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspases and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, thieno[2,3-b]pyridin-3-amine influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.

Molecular Mechanism

The molecular mechanism of action of thieno[2,3-b]pyridin-3-amine involves several key processes. At the molecular level, this compound binds to specific sites on enzymes and receptors, leading to inhibition or activation of their functions . For instance, thieno[2,3-b]pyridin-3-amine inhibits kinase activity by competing with ATP for binding to the active site. This inhibition results in the downregulation of downstream signaling pathways and subsequent changes in gene expression. Additionally, thieno[2,3-b]pyridin-3-amine can induce conformational changes in proteins, affecting their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thieno[2,3-b]pyridin-3-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that thieno[2,3-b]pyridin-3-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of thieno[2,3-b]pyridin-3-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxicity and significant therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, thieno[2,3-b]pyridin-3-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects.

Metabolic Pathways

Thieno[2,3-b]pyridin-3-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of thieno[2,3-b]pyridin-3-amine. Additionally, the compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, thieno[2,3-b]pyridin-3-amine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, thieno[2,3-b]pyridin-3-amine can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects. The localization and accumulation of the compound can influence its activity and function.

Subcellular Localization

Thieno[2,3-b]pyridin-3-amine exhibits specific subcellular localization, which can affect its activity and function. The compound is often found in the nucleus, where it can interact with DNA and RNA to regulate gene expression . Additionally, thieno[2,3-b]pyridin-3-amine can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis. Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, enhancing its biological activity.

Eigenschaften

IUPAC Name |

thieno[2,3-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJSXJNXPHKJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949425 | |

| Record name | Thieno[2,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26579-54-4 | |

| Record name | 26579-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thieno[2,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[2,3-b]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding from the research regarding the interaction between 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amines and ortho-formylbenzoic acids?

A1: While specific results and characterizations are not provided in the abstracts, the research investigates the interaction of 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amines with ortho-formylbenzoic acids. [, ] This suggests potential for novel compound formation, likely through a condensation reaction. Further analysis of the full research papers would be required to understand the exact nature and outcome of this interaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.